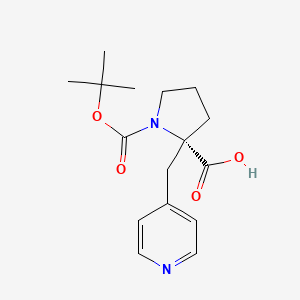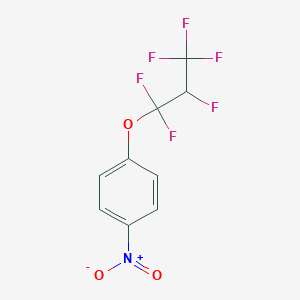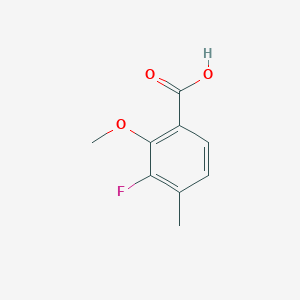
2-Chloromethyl-nicotinic acid methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloromethyl-nicotinic acid methyl ester hydrochloride” is an intermediate used in synthesizing NAI 1 (N215005), which is used in the process of visualizing the physical basis for molecular behaviors inside living cells . It has a molecular formula of C8H9Cl2NO2 and a molecular weight of 222.07 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Chloromethyl-nicotinic acid methyl ester hydrochloride” consists of a nicotinic acid moiety with a chloromethyl group and a methyl ester group . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis
Esters, including “2-Chloromethyl-nicotinic acid methyl ester hydrochloride”, can undergo a variety of reactions. One of the most common is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically differentiated fragments. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium2-Chloromethyl-nicotinic acid methyl ester hydrochloride serves as a boron reagent in SM coupling, enabling the formation of C–C bonds with excellent functional group tolerance and mild reaction conditions .
Rubefacient for Pain Relief
Methyl nicotinate: , a derivative of the compound, is used as a rubefacient. When applied topically, it induces redness and warmth in the skin, providing relief from muscle, tendon, and joint pain. Rubefacients enhance blood flow and alleviate discomfort .
Precursor in Organic Synthesis
The compound can serve as a precursor in organic synthesis. For example, it participates in the protodeboronation process, where boronate complexes are formed. Protodeboronation reactions are valuable for constructing complex molecules, such as indolizidines .
Propiedades
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJONQCBHLGFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-nicotinic acid methyl ester hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)


![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)


